4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d][1,3]thiazine core, followed by the introduction of the chlorobenzyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d][1,3]thiazine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their properties and applications.
Uniqueness
4-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-1-ISOPROPYL-6-METHYL-1,4-DIHYDROPYRAZOLO[3,4-D][1,3]THIAZIN-3(2H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C22H22ClN3O2S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-[2-[(2-chlorophenyl)methoxy]phenyl]-6-methyl-1-propan-2-yl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C22H22ClN3O2S/c1-13(2)26-21-19(22(27)25-26)20(29-14(3)24-21)16-9-5-7-11-18(16)28-12-15-8-4-6-10-17(15)23/h4-11,13,20H,12H2,1-3H3,(H,25,27) |
InChI Key |
GJTHFZUCXBAZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC=CC=C3OCC4=CC=CC=C4Cl)C(=O)NN2C(C)C |
Origin of Product |
United States |
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